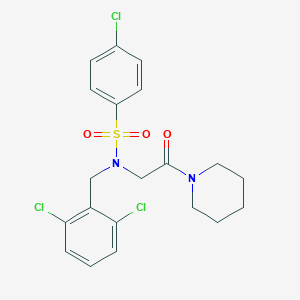
4-(4-isobutoxy-1-naphthyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-isobutoxy-1-naphthyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, commonly known as IBN-1, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound belongs to the class of pyrimidine derivatives and exhibits interesting properties that make it a promising candidate for research.
Mecanismo De Acción
The mechanism of action of IBN-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of HIV-1 integrase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
IBN-1 has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of viral replication. It has also been shown to modulate the expression of certain genes involved in cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IBN-1 in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one of the limitations of using IBN-1 is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on IBN-1, including the development of new synthetic methods for its production, the investigation of its potential applications in other scientific fields, and the development of new drugs based on its structure and properties. In addition, further studies are needed to fully understand the mechanism of action of IBN-1 and its potential side effects.
Métodos De Síntesis
The synthesis of IBN-1 involves several steps, including the reaction of 4-isobutoxy-1-naphthaldehyde with 2,4-pentanedione, followed by the reaction with thiourea and trimethylorthoformate. The resulting product is then purified using column chromatography to obtain IBN-1 in high yield and purity.
Aplicaciones Científicas De Investigación
IBN-1 has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has been used as a fluorescent probe for the detection of metal ions, as well as a catalyst in organic reactions. In addition, IBN-1 has been shown to exhibit anticancer and antiviral activities, making it a potential candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C22H27N3O2S |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N,N,6-trimethyl-4-[4-(2-methylpropoxy)naphthalen-1-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c1-13(2)12-27-18-11-10-17(15-8-6-7-9-16(15)18)20-19(21(26)25(4)5)14(3)23-22(28)24-20/h6-11,13,20H,12H2,1-5H3,(H2,23,24,28) |
Clave InChI |
PHXJYCWLSRSDJU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C3=CC=CC=C23)OCC(C)C)C(=O)N(C)C |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=CC=C(C3=CC=CC=C23)OCC(C)C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)

amino]acetamide](/img/structure/B297393.png)
![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)